1-Cyclopropyl-1H-imidazole-4-carbaldehyde
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Overview
Description
1-Cyclopropyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group and an aldehyde functional group at the 4-position
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) to form the imidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-1H-imidazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Comparison with Similar Compounds
1-Cyclopropyl-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives such as:
4-Imidazolecarboxaldehyde: Similar in structure but lacks the cyclopropyl group.
1H-Indole-3-carbaldehyde: Contains an indole ring instead of an imidazole ring.
1,3-Diazole derivatives: Share the imidazole core but differ in substituent groups. The uniqueness of this compound lies in its cyclopropyl substitution, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N2O |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-cyclopropylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c10-4-6-3-9(5-8-6)7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
OAOMXWZGHLGMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(N=C2)C=O |
Origin of Product |
United States |
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